molecular formula C21H22N4OS2 B2488654 (7-Methyl-4-((3-(methylthio)phenyl)amino)-1,8-naphthyridin-3-yl)(thiomorpholino)methanone CAS No. 1251564-49-4

(7-Methyl-4-((3-(methylthio)phenyl)amino)-1,8-naphthyridin-3-yl)(thiomorpholino)methanone

Cat. No. B2488654
CAS RN: 1251564-49-4
M. Wt: 410.55
InChI Key: AXJMFJFBIFSPMY-UHFFFAOYSA-N
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Description

The compound belongs to a class of chemically synthesized molecules that often exhibit significant biological and pharmacological activities. Such compounds are typically explored for their potential in various applications, including medicinal chemistry and material science. The synthesis and characterization of these molecules provide essential insights into their structure-activity relationships.

Synthesis Analysis

The synthesis of complex organic molecules often involves multi-step reactions, including condensation, cyclization, and functional group transformations. For example, Jing et al. (2018) developed a highly efficient and environmentally friendly synthesis method for (2-aminophenyl)(naphthalen-2-yl)methanones, demonstrating the potential for innovative synthetic approaches in creating similar compounds (Jing et al., 2018).

Molecular Structure Analysis

The molecular structure of such compounds is often elucidated using techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry. These analyses provide detailed information about the molecule's geometry, conformation, and electronic structure, which are crucial for understanding its reactivity and interaction with biological targets. For instance, the structural characterization of related molecules has been reported by Shahana and Yardily (2020), highlighting the role of computational and spectral methods in understanding compound structures (Shahana & Yardily, 2020).

Scientific Research Applications

Synthetic Methodologies and Chemical Properties

Intramolecular Rearrangement under UV Irradiation : A study by Jing et al. (2018) developed an environmentally friendly synthesis of (2-aminophenyl)(naphthalen-2-yl)methanones through the photoinduced intramolecular rearrangement of (E)-3-styrylquinolin-4(1H)-ones. This process highlights the potential for generating related compounds using UV light, which could be applicable for synthesizing derivatives of the specified compound (Jing et al., 2018).

Red Phosphorescent Properties for OLEDs : Research on phosphorescent Ir(III) complexes by Kang et al. (2011) demonstrates the photophysical properties of aryl(6-arylpyridin-3-yl)methanone ligands in organic light-emitting diodes (OLEDs). Such studies imply that the chemical framework of naphthyridin-3-yl derivatives can be tailored for applications in photonic devices (Kang et al., 2011).

Anticancer Activities

Novel Thioaryl Naphthylmethanone Oxime Ether Analogs : A significant advancement in anticancer agents is demonstrated through the design of thioaryl naphthylmethanone oxime ether analogs, with one compound showing potent cytotoxicity toward various cancer cells. This suggests the potential for structurally related compounds, including naphthyridin-3-yl derivatives, to serve as frameworks for new anticancer drugs (Chakravarti et al., 2014).

Induction of Apoptosis and Necroptosis in Melanoma Cells : A novel naphthyridine derivative was found to induce both necroptosis at low concentrations and apoptosis at high concentrations in human melanoma cells. This dual mechanism of cell death suggests the potential for therapeutic applications of similar compounds in treating malignant melanomas (Kong et al., 2018).

properties

IUPAC Name

[7-methyl-4-(3-methylsulfanylanilino)-1,8-naphthyridin-3-yl]-thiomorpholin-4-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4OS2/c1-14-6-7-17-19(24-15-4-3-5-16(12-15)27-2)18(13-22-20(17)23-14)21(26)25-8-10-28-11-9-25/h3-7,12-13H,8-11H2,1-2H3,(H,22,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXJMFJFBIFSPMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=NC=C(C(=C2C=C1)NC3=CC(=CC=C3)SC)C(=O)N4CCSCC4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(7-Methyl-4-((3-(methylthio)phenyl)amino)-1,8-naphthyridin-3-yl)(thiomorpholino)methanone

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